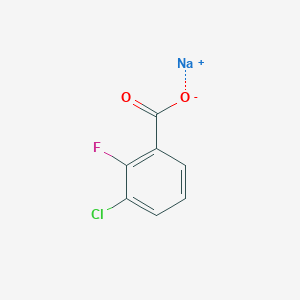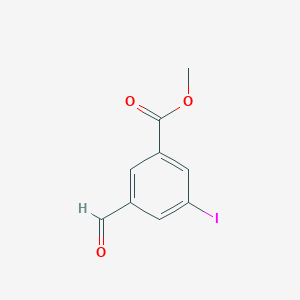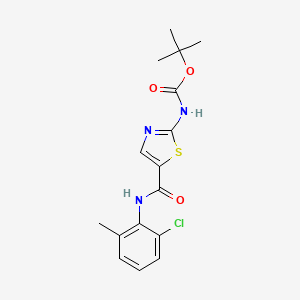
Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate
概要
説明
Tert-butyl (5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-YL)carbamate is a useful research compound. Its molecular formula is C16H18ClN3O3S and its molecular weight is 367.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Catalysis
Tert-butyl carbamate derivatives are utilized in the field of chemical synthesis and catalysis. For example, they are used in the Rhodium-catalyzed enantioselective addition of arylboronic acids, as demonstrated in the preparation of (S)-tert-butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate (Storgaard & Ellman, 2009). This shows their importance in advancing stereoselective synthesis techniques.
Crystallography and Molecular Structure Analysis
Carbamate derivatives like tert-butyl carbamate are key in crystallography and molecular structure analysis. Studies such as the one on two carbamate derivatives with Z' = 2 and 3 reveal the intricate interplay of hydrogen bonds in these molecules and their impact on three-dimensional architecture (Das et al., 2016). This type of research is critical for understanding the fundamental aspects of molecular interactions and structure.
Organic Light Emitting Diodes (OLEDs)
In the field of materials science, specifically in the development of OLEDs, tert-butyl carbamate derivatives have been explored for their potential. The reversible excited-state intramolecular proton transfer (ESIPT) in compounds like 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4-d]thiazol-2-yl)phenol demonstrates their utility in tunable white-light luminescence, which is significant for OLED applications (Zhang et al., 2016).
Photoluminescent Materials
Tert-butyl carbamate derivatives have also been synthesized and studied for their photoluminescent properties. This research is crucial for the development of new luminescent materials that can have various applications in electronics and photonics (Rybakiewicz et al., 2020).
Antitumor and Antimicrobial Activities
There is ongoing research into the antitumor and antimicrobial activities of tert-butyl carbamate derivatives. Studies have been conducted to synthesize and evaluate these compounds for their potential medicinal applications, highlighting the versatility and importance of tert-butyl carbamate in pharmacological research (Mao et al., 2012).
特性
IUPAC Name |
tert-butyl N-[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c1-9-6-5-7-10(17)12(9)19-13(21)11-8-18-14(24-11)20-15(22)23-16(2,3)4/h5-8H,1-4H3,(H,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVXAYSRBLGINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

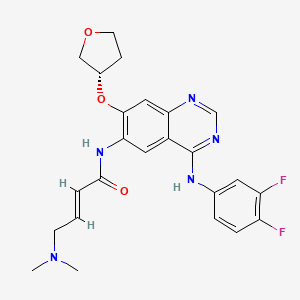


![ethyl 3-[[2-[[4-(N'-hexan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8224510.png)
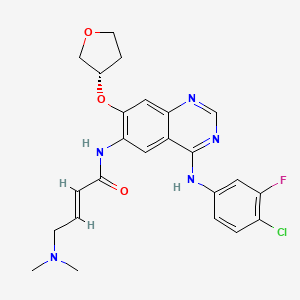
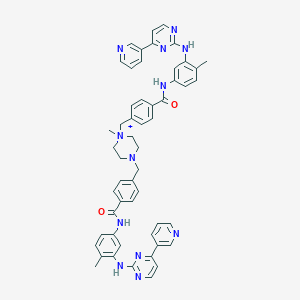
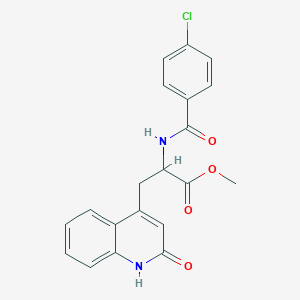
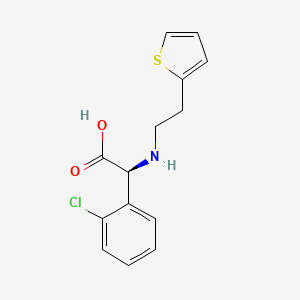
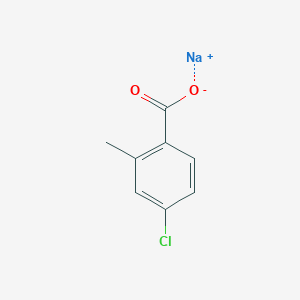
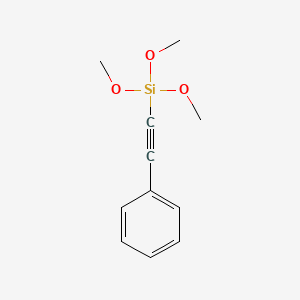

![(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b']dipyridine](/img/structure/B8224570.png)
